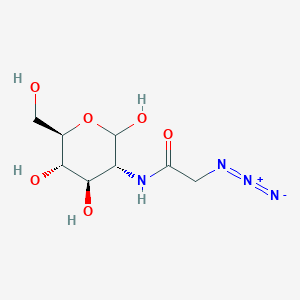

GlcNaz

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O6 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |

InChI Key |

AFNOHTDETQTADW-ZQLGFOCFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N-Azidoacetylglucosamine (GlcNaz) in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Azidoacetylglucosamine (GlcNaz) has emerged as an indispensable chemical tool in the field of glycobiology for the study of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications. This dynamic and widespread post-translational modification plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders. GlcNaz, a synthetic analogue of the natural sugar N-acetylglucosamine (GlcNAc), contains a bioorthogonal azide (B81097) group. This feature allows for the metabolic labeling of glycoproteins in living cells and organisms, enabling their subsequent visualization, identification, and functional characterization. This technical guide provides an in-depth overview of the applications of GlcNaz, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Principle: Metabolic Labeling and Bioorthogonal Chemistry

The utility of GlcNaz lies in a two-step process: metabolic incorporation followed by bioorthogonal reaction. The cell-permeable, peracetylated form of GlcNaz (Ac4GlcNAz) is introduced to cells, where it is deacetylated by cellular esterases.[1][2] The resulting GlcNaz enters the hexosamine biosynthetic pathway and is converted to UDP-GlcNaz.[3][4] This azido-sugar donor is then utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins on serine and threonine residues.[2][3]

The incorporated azide group serves as a chemical handle for covalent ligation to a probe molecule via bioorthogonal chemistry. These reactions are highly specific and occur under physiological conditions without interfering with native biological processes. The three primary bioorthogonal reactions used with GlcNaz are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between the azide on the modified protein and a terminal alkyne on a reporter molecule, catalyzed by copper(I).[5][6][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide, making it suitable for live-cell imaging.[5][7][8]

-

Staudinger Ligation: A reaction between the azide and a phosphine-based probe to form a stable amide bond.[9][10][11]

Data Presentation: Quantitative Parameters for GlcNaz-based Experiments

The efficiency of GlcNaz-based labeling and subsequent detection depends on several factors, including the cell type, concentration of the metabolic label, incubation time, and the choice of bioorthogonal reaction. The following tables provide a summary of key quantitative data to guide experimental design.

| Table 1: Metabolic Labeling Parameters for Ac4GlcNAz | |||

| Cell Line | Ac4GlcNAz Concentration (µM) | Incubation Time (hours) | Reference |

| Various Mammalian Cell Lines | 25-75 | 48 | [12][13] |

| HeLa | 200 | 16 | [14] |

| A549 | Not specified | Not specified | [6] |

| CHO | 50 | 48 | [15][16] |

| COLO205 | Not specified | Not specified | [17] |

| HEK293 | Not specified | Not specified | [18] |

| NIH3T3 | 200 | 16 | [19] |

| Table 2: Comparative Data for Bioorthogonal Reactions | |||

| Reaction | Typical Reactants | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Key Considerations |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High efficiency; requires copper catalyst which can be toxic to cells.[5][8] |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 0.24 - 1.22 | Copper-free, suitable for live-cell applications; kinetics depend on the specific cyclooctyne and reaction conditions.[20][21][22] |

| Staudinger Ligation | Azide + Phosphine | ~7.7 x 10⁻³ | Copper-free; generally slower kinetics compared to click chemistry.[9][11] |

| Table 3: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics | ||

| Metric | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) |

| Number of Identified Proteins (A549 cells) | 229 | 188 |

| Overlapping Proteins | 114 | 114 |

| Proteins in dbOGAP Database | 74 | 46 |

| Reference | [6][7][23] | [6][7][23] |

Signaling Pathways and Experimental Workflows

GlcNaz is a powerful tool to investigate the role of O-GlcNAcylation in various signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. raineslab.com [raineslab.com]

- 12. Ac4GlcNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

N-azidoacetylglucosamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N-azidoacetylglucosamine (GlcNAz)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This modification is crucial for regulating a vast array of cellular processes, including transcription, nutrient sensing, cell cycle progression, and stress responses.[2][3] The dynamic nature of O-GlcNAcylation, governed by the addition and removal of O-GlcNAc by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) respectively, positions it as a critical signaling hub, analogous to protein phosphorylation.[2][3][4]

However, the low stoichiometry, labile nature of the glycosidic bond, and the lack of highly specific antibodies have made studying O-GlcNAcylation challenging.[5][6] To overcome these hurdles, chemical biology has provided powerful tools known as metabolic chemical reporters. N-azidoacetylglucosamine (GlcNAz) is a key example of such a reporter. This guide provides a detailed technical overview of the mechanism of action of GlcNAz, its applications, and the experimental protocols for its use.

Core Mechanism: Metabolic Labeling and Bioorthogonal Ligation

The fundamental mechanism of GlcNAz action is a two-step process: (1) metabolic incorporation of the azido-sugar into cellular glycoproteins, and (2) covalent tagging of the incorporated sugar via a bioorthogonal chemical reaction.[1]

-

Cellular Uptake and Metabolic Conversion: GlcNAz is typically introduced to cells in its peracetylated form, 1,3,4,6-tetra-O-acetyl-N-azidoacetylglucosamine (Ac4GlcNAz).[5][7] The acetyl groups neutralize the polar hydroxyl groups of the sugar, increasing its lipophilicity and allowing it to passively diffuse across the cell membrane.[5][7][8] Once inside the cell, non-specific cytosolic esterases remove the acetyl groups, liberating GlcNAz.[5][7][8] The free GlcNAz is then processed by the endogenous hexosamine salvage pathway.[1][9] It is converted sequentially into GlcNAz-6-phosphate and GlcNAz-1-phosphate, and finally to the nucleotide sugar donor, UDP-GlcNAz.[9]

-

Incorporation into Proteins: The cell's glycosylation machinery recognizes UDP-GlcNAz as an analog of the natural donor, UDP-GlcNAc. O-GlcNAc transferase (OGT) utilizes UDP-GlcNAz to attach the GlcNAz moiety onto its native protein substrates at serine and threonine residues.[1][3][9] This results in a proteome that is tagged with bioorthogonal azide (B81097) groups at sites of O-GlcNAcylation.

-

Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle. It is inert to native biological functional groups but can be selectively and covalently ligated to a probe molecule containing a complementary bioorthogonal handle, such as an alkyne or a phosphine.[1][10] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole linkage.[11][12] This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[10][11]

Metabolic Cross-Talk: The GalNAz Advantage

While effective, metabolic labeling with Ac4GlcNAz can be inefficient in some systems.[1] Studies have revealed that the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway can be rate-limiting for the biosynthesis of UDP-GlcNAz.[1][2]

A significant breakthrough came with the use of the C4 epimer, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[1] Once deacetylated to GalNAz in the cell, it enters the GalNAc salvage pathway to form UDP-GalNAz. Crucially, the enzyme UDP-galactose 4′-epimerase (GALE) efficiently converts UDP-GalNAz into UDP-GlcNAz.[1][3] This metabolic cross-talk bypasses the bottleneck in the GlcNAc salvage pathway, often resulting in more robust and efficient labeling of O-GlcNAcylated proteins compared to Ac4GlcNAz.[1][2]

Caption: Metabolic pathways for Ac4GlcNAz and Ac4GalNAz labeling of O-GlcNAc proteins.

Data Presentation: Comparison of Metabolic Chemical Reporters

The choice of metabolic reporter can significantly impact labeling efficiency. Ac4GalNAz is often favored for its robust incorporation into O-GlcNAcylated proteins.[1]

| Metabolic Reporter | Typical Concentration | Advantages | Disadvantages & Considerations |

| Ac4GlcNAz | 40-200 µM[9][11] | Commercially available; directly enters the target salvage pathway. | Labeling can be weak in some cell lines due to a rate-limiting enzymatic step.[1] Can also be incorporated into N-linked and O-linked glycans on the cell surface.[10] |

| Ac4GalNAz | 25-50 µM[13][14] | More robust and efficient labeling of O-GlcNAc proteins by bypassing the GlcNAc salvage pathway bottleneck.[1][2] | Can also label mucin-type O-GalNAc glycans; requires subcellular fractionation for specific analysis of O-GlcNAc.[15] |

| Alkyne Analogs (e.g., GlcNAlk) | Varies | Can result in less background during CuAAC reaction compared to azide reporters.[11] | May exhibit different metabolic efficiencies compared to azide analogs. |

Quantitative Proteomics Insights

Metabolic labeling with azido-sugars coupled with mass spectrometry has enabled the large-scale identification of O-GlcNAcylated proteins and their modification sites.

| Study Focus | Cell/Tissue Type | Reporter Used | Key Quantitative Finding | Reference |

| Global O-GlcNAc Profiling | Various Cells | Ac4GlcNAz | Identified approximately 1,500 O-GlcNAc proteins. | [5][7] |

| O-GlcNAc Site Mapping | Various Cells | Ac4GlcNAz | Mapped 185 O-GlcNAc modification sites on 80 proteins. | [5] |

| O-GlcNAc in Human Brain | Human Brain Tissue | Chemoenzymatic (GalNAz) | Identified 1,850 O-GlcNAc peptides from 530 proteins. | [6][16] |

| Turnover Dynamics | - | Ac36AzGlcNAc | Identified 896 O-GlcNAcylated proteins, with 86% showing dynamic turnover. | [5] |

Experimental Protocols & Workflow

The following is a generalized protocol for the metabolic labeling, bioorthogonal tagging, and enrichment of O-GlcNAz-modified proteins for downstream analysis.

General Experimental Workflow

The overall process involves treating live cells with the azido-sugar, lysing the cells, tagging the modified proteins using click chemistry, and then analyzing the results via fluorescence or enrichment for proteomics.

Caption: A generalized workflow for the analysis of metabolically labeled proteins.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the treatment of cells with an azido-sugar reporter.

-

Cell Culture: Plate and culture cells to the desired confluency using standard tissue culture techniques.

-

Reporter Preparation: Prepare a sterile stock solution of Ac4GlcNAz or Ac4GalNAz (e.g., 50 mM in DMSO).

-

Treatment: Add the azido-sugar stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 50 µM for Ac4GalNAz). A vehicle control (e.g., DMSO only) should be run in parallel.

-

Incubation: Incubate the cells for 16-48 hours under standard growth conditions to allow for metabolic incorporation of the reporter.[11][14]

-

Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of the resulting cell lysate using a standard method like the BCA assay.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to tag the azide-modified proteins with a biotin-alkyne probe for enrichment.[11]

-

Reagent Stock Solutions:

-

Biotin-Alkyne Probe: Prepare a 10 mM stock in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock in water. TCEP is a reducing agent that maintains the copper in its active Cu(I) state.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

-

Copper(II) Sulfate (CuSO4·5H2O): Prepare a 50 mM stock in water.

-

-

Reaction Setup: For a typical 1 mg scale reaction in 1 mL final volume:

-

Start with 1 mg of protein lysate in an appropriate buffer.

-

Add the Biotin-Alkyne probe to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Vortex gently after each addition.

-

-

Initiation: Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. Vortex immediately.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]

-

Enrichment: Following the reaction, the biotinylated proteins can be enriched using streptavidin-conjugated agarose (B213101) or magnetic beads for subsequent Western blot or mass spectrometry analysis.[17]

Signaling Pathways and Biological Context

GlcNAz does not have a mechanism of action in the traditional sense of activating or inhibiting a pathway. Instead, it is a tool to interrogate the function of O-GlcNAcylation, a modification that is intimately linked to cellular signaling. The substrate for OGT, UDP-GlcNAc, is produced by the Hexosamine Biosynthetic Pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[18][19] Therefore, the level of O-GlcNAcylation on proteins acts as a nutrient sensor, directly linking the metabolic state of the cell to the regulation of protein function.[20][21] By enabling the detection and quantification of O-GlcNAcylated proteins, GlcNAz provides a window into how nutrient flux and signaling pathways are integrated to control cellular physiology.[20][21]

Caption: The Hexosamine Biosynthetic Pathway as a nutrient sensor for O-GlcNAc cycling.

Conclusion

N-azidoacetylglucosamine and its analogs are indispensable tools in modern chemical biology and proteomics. Their mechanism of action, centered on metabolic incorporation and bioorthogonal ligation, allows for the specific and sensitive detection, visualization, and enrichment of O-GlcNAcylated proteins. This has profoundly advanced our understanding of the scope and dynamics of O-GlcNAcylation, providing a means to decipher its complex role in integrating cellular metabolism with critical signaling pathways in both health and disease.

References

- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A novel chemical glycoproteomics platform reveals O-GlcNAcylation of mitochondrial voltage-dependent anion channel 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 6. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

Principle of GlcNaz Metabolic Glycan Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying N-azidoacetylglucosamine (GlcNaz) metabolic glycan labeling. This powerful technique enables the visualization and identification of glycans and glycoproteins in living cells and organisms, offering profound insights into cellular processes and providing valuable tools for drug development.

Core Principle

Metabolic glycan labeling with GlcNaz is a two-step process that leverages the cell's own biosynthetic machinery to incorporate a chemical reporter into glycans.[1]

-

Metabolic Incorporation: Cells are cultured in the presence of a peracetylated derivative of GlcNaz, typically tetraacetylated N-azidoacetylglucosamine (Ac4GlcNaz). The acetyl groups enhance cell permeability.[2] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GlcNaz.[3] GlcNaz then enters the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-GlcNaz.[2][4] This azido-sugar donor is subsequently used by glycosyltransferases to incorporate GlcNaz into various glycoconjugates, including N-linked glycans, O-linked glycans, and O-GlcNAc modifications on intracellular proteins.[2]

-

Bioorthogonal Detection: The incorporated azide (B81097) group serves as a bioorthogonal chemical handle. It does not interfere with normal cellular processes and can be specifically detected through covalent ligation with a probe molecule. Two primary bioorthogonal reactions are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction forms a stable triazole linkage between the azide on the glycan and an alkyne-containing probe (e.g., a fluorophore or biotin).[5]

-

Staudinger Ligation: This reaction occurs between the azide and a phosphine-based probe, such as phosphine-FLAG, for subsequent detection or enrichment.[1]

-

This labeling strategy allows for the sensitive and specific detection, visualization, and enrichment of newly synthesized glycans and glycoproteins.[1][5]

Signaling and Metabolic Pathways

The metabolic fate of GlcNaz is intricately linked to the hexosamine biosynthetic pathway and its crosstalk with other sugar metabolism pathways.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GlcNaz and Bioorthogonal Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-azidoacetylglucosamine (GlcNaz) and its application in bioorthogonal click chemistry, a powerful tool for studying, visualizing, and identifying glycoproteins. We will delve into the core principles of metabolic labeling with GlcNaz, detail the mechanisms of the most common bioorthogonal reactions, provide quantitative kinetic data, and present detailed experimental protocols for key applications.

Introduction to Metabolic Glycoengineering with GlcNaz

Metabolic glycoengineering is a technique that introduces chemically unique tags, or "handles," into cellular glycans through the cell's own metabolic pathways. N-azidoacetylglucosamine (GlcNaz) is a modified sugar that serves as a powerful chemical reporter for studying O-linked β-N-acetylglucosamine (O-GlcNAc) modifications and N-linked glycosylation.[1]

The process begins with the introduction of a cell-permeable, peracetylated form of GlcNaz (Ac4GlcNAz).[1][2] Once inside the cell, native enzymes called carboxyesterases remove the acetyl groups, liberating GlcNaz.[1] This deacetylated GlcNaz then enters the hexosamine biosynthetic pathway, where it is converted to UDP-GlcNAz.[1][3][4] This azido-sugar donor is then utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins, or it can be incorporated into N-glycans.[1][3] The presence of the azide (B81097) group, a bioorthogonal handle, on these glycans allows for their specific detection and analysis using click chemistry.[1]

Bioorthogonal Click Chemistry: The Detection Toolbox

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] The azide group introduced by GlcNaz is a key player in several such "click" reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[5][6]

Staudinger Ligation

One of the first bioorthogonal reactions used for this purpose was the Staudinger ligation. In this reaction, the azide reacts with a phosphine (B1218219) reagent to form an aza-ylide intermediate, which then rearranges in aqueous environments to form a stable amide bond.[7][8] A "traceless" version of this reaction is particularly useful as it forms a native amide bond without leaving behind any residual atoms from the phosphine reagent.[7][9][10] While highly bioorthogonal, the Staudinger ligation generally exhibits slower reaction kinetics compared to other click chemistry methods.[1][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[12][13] This reaction boasts an enormous acceleration in rate compared to the uncatalyzed version.[12] The mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide.[11][14] While extremely fast and efficient for in vitro applications like proteomics, the cytotoxicity of the copper catalyst limits its use in living cells.[1][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5][16][17] This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst.[16][17][18] The driving force for this reaction is the release of ring strain in the cyclooctyne.[16][17] SPAAC is highly bioorthogonal and has become a go-to method for imaging and tracking glycans in live cells and organisms.[5][16] The reaction rate of SPAAC is highly dependent on the specific cyclooctyne used.[17]

Quantitative Data: A Comparative Look at Reaction Kinetics

The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for various click chemistry reactions, providing a quantitative basis for comparison.

| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |

| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.0077 | High biocompatibility, forms a native amide bond (traceless version), but has slow kinetics.[1][10][19] |

| CuAAC | Azide + Terminal Alkyne (with Copper(I) catalyst) | ~1 - 100 | Very fast and efficient, but the copper catalyst is toxic to living cells.[1][11] |

| SPAAC | Benzyl Azide + BCN | ~0.14 | Catalyst-free, ideal for in vivo applications. |

| SPAAC | Benzyl Azide + DIBAC | ~1.9 | Faster than BCN, good for live-cell imaging.[20] |

| SPAAC | Benzyl Azide + DBCO | 0.24 - 0.31 | Commonly used for in vivo applications with good kinetics.[19] |

| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³ | Demonstrates tunable reactivity based on cycloparaphenylene structure.[16] |

| SPAAC | Benzyl Azide + m[9+1]CPP | 9.6 x 10⁻³ | Increased strain leads to a faster reaction rate compared to [9+1]CPP.[16] |

| SPAAC | Benzyl Azide + [11+1]CPP | 4.5 x 10⁻⁴ | Slower kinetics with a larger cycloparaphenylene structure.[16] |

Experimental Protocols

Here we provide detailed methodologies for the metabolic labeling of glycoproteins with GlcNaz and their subsequent detection and analysis.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4GlcNAz

This protocol describes the general procedure for introducing the azide handle into cellular glycoproteins.

Materials:

-

Ac4GlcNAz

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates/flasks

-

Sterile DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Ac4GlcNAz Stock Solution: Dissolve Ac4GlcNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store this stock solution at -20°C.

-

Cell Seeding: Seed your mammalian cells of choice in the appropriate culture vessels. Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

-

Metabolic Labeling: Dilute the Ac4GlcNAz stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4GlcNAz-containing medium.

-

Incubation: Culture the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar.[21]

-

Cell Harvesting: Following incubation, wash the cells with ice-cold PBS to remove any unincorporated Ac4GlcNAz. The cells can then be harvested by scraping or trypsinization, depending on the downstream application.[21]

-

Cell Pelleting: Pellet the harvested cells by centrifugation and proceed to cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Fluorescent Imaging of Azide-Labeled Glycoproteins via Click Chemistry

This protocol outlines the visualization of metabolically labeled glycoproteins in fixed cells using a fluorescent alkyne probe.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Click chemistry reaction buffer (e.g., PBS)

-

Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15-30 minutes at room temperature.[7]

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Click Reaction: Prepare the click reaction cocktail by diluting the alkyne-fluorophore conjugate in the reaction buffer to the desired final concentration (e.g., 10-50 µM).

-

Incubation: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS to remove any unreacted fluorescent probe.[7]

-

Staining and Mounting: Counterstain the nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Proteomic Analysis of Azide-Labeled Glycoproteins

This protocol details the enrichment and identification of azide-labeled proteins using an alkyne-biotin probe followed by mass spectrometry.

Materials:

-

Metabolically labeled cell pellet (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin conjugate

-

Click chemistry reaction components (e.g., CuSO₄, THPTA, sodium ascorbate (B8700270) for CuAAC)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Trypsin

-

Reagents for LC-MS/MS analysis

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cell pellet using an appropriate lysis buffer on ice.[22]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction with Biotin: To the cell lysate, add the alkyne-biotin conjugate and the appropriate click chemistry reagents (for CuAAC, add CuSO₄, a copper ligand like THPTA, and a reducing agent like sodium ascorbate). Incubate for 1-2 hours at room temperature.[22]

-

Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.[22]

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

-

Peptide Elution and Preparation: Collect the supernatant containing the tryptic peptides. Desalt the peptides using a C18 column.[22]

-

LC-MS/MS Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the O-GlcNAcylated proteins.[2][22]

Visualizing Workflows and Signaling Pathways

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.

Experimental Workflow for Proteomic Analysis

Caption: Workflow for proteomic identification of O-GlcNAcylated proteins.

O-GlcNAcylation in Insulin (B600854) Signaling

O-GlcNAcylation plays a crucial role in regulating insulin signaling. Under conditions of high glucose, increased flux through the hexosamine biosynthetic pathway leads to elevated levels of UDP-GlcNAc and consequently, increased O-GlcNAcylation of key signaling proteins. This can lead to an attenuation of the insulin signal, contributing to insulin resistance.[5][10][20][23]

Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.

Bioorthogonal Reaction Mechanisms

Caption: Comparison of three major bioorthogonal click chemistry reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of O-GlcNAcylation in nutritional sensing, insulin resistance and in mediating the benefits of exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz)

Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz) is a pivotal chemical reporter for investigating the landscape of protein glycosylation. As a cell-permeable analog of N-acetylglucosamine (GlcNAc), it leverages the cell's own metabolic machinery to introduce a bioorthogonal azide (B81097) group into various glycoconjugates. This modification enables the visualization, identification, and functional characterization of glycosylated proteins through highly selective chemical ligation reactions. This guide details the core chemical properties, metabolic incorporation, and experimental applications of Ac4GlcNAz.

Chemical Properties

Ac4GlcNAz is a synthetic, peracetylated monosaccharide designed for enhanced cell permeability.[1][2] The acetyl groups mask the polar hydroxyls, rendering the molecule lipophilic enough to diffuse across the cell membrane.[3][4] Once inside the cell, ubiquitous esterases remove the acetyl groups, trapping the deacetylated GlcNAz and allowing it to enter cellular metabolic pathways.[3][5]

Quantitative Data

The key chemical and physical properties of Ac4GlcNAz are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [2][4][5][6] |

| Molecular Weight | 430.37 g/mol | [2][5][6] |

| CAS Number | 98924-81-3 | [2][4][5][6] |

| Appearance | White to off-white solid | [2][6] |

| Purity | ≥95% (HPLC) | [5] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF, Chloroform | [6][7] |

| Storage Conditions | Store desiccated at -20°C for long-term stability. | [4][7] |

| Shipping Conditions | Shipped at ambient temperature. | [7] |

Synthesis and Metabolic Incorporation

While Ac4GlcNAz is readily available from numerous commercial suppliers, understanding its metabolic synthesis and fate within the cell is critical for its effective use.

Chemical Synthesis

The chemical synthesis of Ac4GlcNAz is a multi-step process typically performed by specialized manufacturers. The process involves the strategic modification of a glucosamine (B1671600) starting material to introduce the N-azidoacetyl group at the C-2 position and acetyl groups at the hydroxyl positions.

Metabolic Incorporation Pathway

The true utility of Ac4GlcNAz lies in its metabolic conversion into a usable substrate for glycosyltransferases.

-

Cellular Uptake and Deacetylation : The peracetylated, lipophilic Ac4GlcNAz passively diffuses across the cell membrane.[3] Intracellular carboxyesterases then efficiently remove the four acetyl protecting groups to yield N-azidoacetylglucosamine (GlcNAz).[3][5]

-

Hexosamine Salvage Pathway : GlcNAz is processed by the hexosamine salvage pathway. It is converted sequentially by N-acetylglucosamine kinase (NAGK), phosphoglucomutase (AGM1), and UDP-N-acetylglucosamine pyrophosphorylase (AGX1/UAP1) to produce the high-energy sugar donor, UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[8]

-

Rate-Limiting Step : Studies have shown that the pyrophosphorylase (AGX1) step is rate-limiting for the conversion of GlcNAz into UDP-GlcNAz. This can result in relatively weak metabolic labeling of some glycoproteins compared to other azidosugars.[3]

-

Glycosyltransferase Activity : UDP-GlcNAz serves as a substrate for O-GlcNAc transferase (OGT), which attaches the GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[3][8] It can also be incorporated into N-linked and O-linked glycans within the secretory pathway.[9]

Comparison with Ac4GalNAz

Interestingly, for labeling O-GlcNAcylated proteins, Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) is often more effective than Ac4GlcNAz.[3] This is due to metabolic cross-talk where UDP-GalNAz, formed from Ac4GalNAz, is efficiently converted to UDP-GlcNAz by the enzyme UDP-galactose 4′-epimerase (GALE).[3][9] This epimerization bypasses the rate-limiting pyrophosphorylase step in the GlcNAc salvage pathway, leading to a larger intracellular pool of UDP-GlcNAz and more robust labeling.[3]

Experimental Protocols & Workflows

The azide group incorporated by Ac4GlcNAz serves as a bioorthogonal chemical handle, allowing for covalent modification with probes via "click chemistry"—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

General Protocol for Metabolic Labeling and Proteomic Analysis

This protocol provides a general framework for labeling glycoproteins in cultured mammalian cells with Ac4GlcNAz for subsequent enrichment and identification by mass spectrometry.

Materials:

-

Ac4GlcNAz (e.g., 50 mM stock in sterile DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Click Chemistry Reagents:

-

Biotin-Alkyne probe (e.g., DBCO-Biotin for SPAAC)

-

For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate)

-

-

Streptavidin-conjugated affinity resin (e.g., agarose (B213101) or magnetic beads)

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., boiling 2x SDS-PAGE loading buffer)

-

Reagents for in-gel or in-solution trypsin digestion

-

Mass spectrometer for LC-MS/MS analysis

Procedure:

-

Cell Culture and Labeling:

-

Plate cells and allow them to adhere and reach desired confluency (e.g., 70-80%).

-

Replace the medium with fresh complete medium containing Ac4GlcNAz. A typical concentration range is 25-75 µM.[2] A vehicle-only (DMSO) control should be run in parallel.

-

Incubate cells for 24-48 hours under standard culture conditions.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with cold PBS to remove residual media and unincorporated sugar.

-

Lyse the cells directly on the plate with cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Chemistry Reaction:

-

To a normalized amount of protein lysate (e.g., 1 mg), add the alkyne probe.

-

For SPAAC: Add DBCO-Biotin and incubate (e.g., 1-4 hours at room temperature or overnight at 4°C).

-

For CuAAC: Sequentially add the alkyne probe, CuSO₄, ligand, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.

-

Quench the reaction if necessary (e.g., with EDTA for CuAAC).

-

-

Affinity Purification:

-

Add pre-washed streptavidin resin to the lysate and incubate (e.g., 2 hours at 4°C with rotation) to capture biotinylated proteins.

-

Wash the resin extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 1% SDS, 3x with 8M urea, 3x with PBS).

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the resin, typically by boiling in SDS-PAGE sample buffer.

-

Run the eluate briefly on an SDS-PAGE gel and perform an in-gel trypsin digest, or perform an in-solution digest.

-

Analyze the resulting peptides by LC-MS/MS to identify the enriched glycoproteins.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a proteomics experiment using Ac4GlcNAz.

Applications in Research and Drug Development

Ac4GlcNAz is a versatile tool for probing the roles of glycosylation in various biological contexts.

-

Proteomic Identification : The primary application is the enrichment and identification of O-GlcNAc-modified proteins, which are crucial regulators of signaling pathways analogous to phosphorylation.[3][8]

-

Visualization of Glycans : By using fluorescently tagged alkyne probes, Ac4GlcNAz enables the imaging of glycoconjugate localization and dynamics in cells and organisms via microscopy or flow cytometry.

-

Functional Studies : It allows for the investigation of how O-GlcNAcylation impacts protein function, stability, and localization in response to cellular stimuli or in disease states like cancer, diabetes, and neurodegeneration.[3]

-

Drug Target Discovery : Identifying proteins whose glycosylation status changes in disease can uncover novel therapeutic targets and biomarkers.

References

- 1. Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. chempep.com [chempep.com]

- 4. N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz), 98924-81-3 | BroadPharm [broadpharm.com]

- 5. N-Azidoacetylglucosamine-tetraacylated 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pnas.org [pnas.org]

- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

An In-depth Technical Guide to the Cellular Metabolic Pathways of GlcNaz versus GlcNAc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the cellular metabolic pathways of N-acetylglucosamine (GlcNAc) and its azide-modified analog, N-azidoacetylglucosamine (GlcNaz). This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, chemical biology, and drug discovery. It details the metabolic fates of both molecules, provides quantitative comparisons where available, and includes detailed experimental protocols for their study.

Introduction: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters the HBP to produce the key metabolite, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2] UDP-GlcNAc serves as the donor substrate for all N-acetylglucosamine-containing glycans, including N-glycans, O-glycans, and glycosylphosphatidylinositol (GPI) anchors.

A particularly important fate of UDP-GlcNAc is in the post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins, known as O-GlcNAcylation.[1] This dynamic and reversible modification, catalyzed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[1][3]

N-azidoacetylglucosamine (GlcNaz) is a chemically modified analog of GlcNAc that contains an azide (B81097) group. This bioorthogonal handle allows for the detection and visualization of GlcNaz-containing glycoconjugates through "click chemistry."[4] As a metabolic chemical reporter, GlcNaz has become an invaluable tool for studying the dynamics of GlcNAc metabolism and O-GlcNAcylation.[4][5]

Comparative Metabolic Pathways: GlcNAc vs. GlcNaz

Both GlcNAc and GlcNaz can be metabolized by cells and incorporated into glycans. However, their entry points into the metabolic machinery and the efficiency of their processing differ significantly.

The Natural Pathway of GlcNAc Metabolism

GlcNAc can be synthesized de novo from fructose-6-phosphate (B1210287) via the HBP or salvaged from extracellular sources or the breakdown of glycoconjugates.

-

De Novo Synthesis (Hexosamine Biosynthetic Pathway): This pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). A series of subsequent enzymatic reactions leads to the formation of UDP-GlcNAc.[6]

-

Salvage Pathway: Exogenous GlcNAc is transported into the cell and phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the HBP to be converted to UDP-GlcNAc.[5]

The Metabolic Fate of GlcNaz

GlcNaz, typically supplied to cells in its peracetylated form (Ac4GlcNaz) to enhance cell permeability, is metabolized primarily through the salvage pathway.[7]

-

Deacetylation: Once inside the cell, cytosolic esterases remove the acetyl groups from Ac4GlcNaz to yield GlcNaz.[7]

-

Salvage Pathway Entry: GlcNaz is then phosphorylated by N-acetylglucosamine kinase (NAGK).

-

Conversion to UDP-GlcNaz: The resulting GlcNaz-6-phosphate is converted to GlcNaz-1-phosphate and subsequently to UDP-GlcNaz by the enzymes of the salvage pathway.

-

Incorporation into Glycans: UDP-GlcNaz can then be used by glycosyltransferases, such as OGT, to incorporate the GlcNaz moiety into glycoproteins.[8]

A significant challenge in the use of GlcNaz is the inefficiency of its conversion to UDP-GlcNaz. This is primarily due to a metabolic bottleneck at the UDP-N-acetylglucosamine pyrophosphorylase (AGX1/2 in humans, GlmU in bacteria) step. This enzyme exhibits reduced efficiency with the azide-modified substrate compared to its natural counterpart.[2]

The GalNAz "Workaround"

To circumvent the inefficiency of the GlcNaz salvage pathway, researchers often utilize the peracetylated form of N-azidoacetylgalactosamine (Ac4GalNAz).[2]

-

Metabolism to UDP-GalNAz: Ac4GalNAz is deacetylated and converted to UDP-GalNAz via the GalNAc salvage pathway.

-

Epimerization to UDP-GlcNaz: The enzyme UDP-galactose 4'-epimerase (GALE) can then convert UDP-GalNAz to UDP-GlcNaz.[2] This epimerization reaction provides a more robust method for generating the UDP-GlcNaz necessary for labeling O-GlcNAcylated proteins.[2]

Quantitative Comparison of GlcNAc and GlcNaz Metabolism

While extensive comparative quantitative data is not always available in a single study, the following tables summarize key parameters gathered from various sources to provide a comparative overview of GlcNAc and GlcNaz metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Enzyme Source | Km | Vmax / kcat | Reference(s) |

| N-acetylglucosamine Kinase (NAGK) | GlcNAc | Saccharomyces cerevisiae | 0.11 mM | 2.3 s⁻¹ | [9] |

| GlcNAc | Plesiomonas shigelloides | 230 µM (KD) | - | [10] | |

| GlcNaz | - | Data not available | Data not available | ||

| UDP-GlcNAc Pyrophosphorylase (AGX1/2) | GlcNAc-1-P | - | Data not available | Data not available | |

| GlcNaz-1-P | Human | Reduced efficiency reported | Reduced efficiency reported | [2] | |

| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | Human | 1 - 20 µM (protein dependent) | - | [3][11] |

| UDP-GlcNaz | Human | Strong preference for UDP-GlcNaz over UDP-GlcAz reported | Strong preference for UDP-GlcNaz over UDP-GlcAz reported | [8] |

Table 2: Cellular Uptake and Incorporation

| Parameter | GlcNAc | GlcNaz | Reference(s) |

| Cellular Uptake | Actively transported. | Enters cells, often as Ac4GlcNaz. | [7][12] |

| UDP-Sugar Formation | Efficiently converted to UDP-GlcNAc. | Inefficiently converted to UDP-GlcNaz due to pyrophosphorylase bottleneck. | [2] |

| Incorporation into Glycoproteins | High | Lower than GlcNAc when supplied as GlcNaz; more robust when supplied as GalNAz. | [2][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of GlcNaz and GlcNAc metabolism.

Protocol for Metabolic Labeling of Cultured Cells with Ac4GlcNaz

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4GlcNaz.

Materials:

-

Ac4GlcNaz

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates/flasks

-

Sterile DMSO

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Ac4GlcNaz Stock Solution: Dissolve Ac4GlcNaz in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Metabolic Labeling: Dilute the Ac4GlcNaz stock solution in complete culture medium to the desired final concentration (e.g., 50-100 µM). Remove the existing medium from the cells and replace it with the Ac4GlcNaz-containing medium.

-

Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of GlcNaz.

-

Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4GlcNaz. Harvest the cells by scraping or trypsinization.

-

Cell Pelleting: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). The cell pellet can now be used for downstream applications such as cell lysis for Western blot or mass spectrometry.

Protocol for Detection of Azide-Labeled Proteins via Click Chemistry (CuAAC)

This protocol outlines the steps for detecting azide-labeled proteins in cell lysates using a fluorescent alkyne probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Cell lysate from metabolically labeled cells

-

Alkyne-fluorophore probe (e.g., alkyne-TAMRA)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

-

Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Cell Lysate: Lyse the cell pellet from Protocol 4.1 in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate.

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50 µg of protein)

-

PBS to a final volume of 44 µL

-

Alkyne-fluorophore probe (to a final concentration of 100 µM)

-

TCEP solution (1 µL, final concentration 1 mM)

-

TBTA solution (3 µL, final concentration 100 µM)

-

CuSO4 solution (1 µL, final concentration 1 mM)

-

-

Initiate the Reaction: Add 1 µL of freshly prepared sodium ascorbate solution (final concentration 1 mM) to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then analyze by SDS-PAGE and in-gel fluorescence scanning.

Protocol for Quantification of UDP-GlcNAc and UDP-GlcNaz by HPLC

This protocol provides a general method for the separation and quantification of UDP-GlcNAc and UDP-GlcNaz from cell extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell pellets

-

40 mM Sodium Phosphate (B84403) buffer, pH 7.0

-

HPLC system with a suitable anion-exchange or reverse-phase column

-

UDP-GlcNAc and UDP-GlcNaz standards

Procedure:

-

Extraction of Nucleotide Sugars:

-

Resuspend the cell pellet in 75% ethanol and lyse by sonication.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant and dry it using a speed vacuum.

-

Resuspend the dried extract in 40 mM sodium phosphate buffer, pH 7.0.[2]

-

-

HPLC Analysis:

-

Inject the resuspended extract and standards onto the HPLC system.

-

Use a suitable gradient of mobile phases to separate the nucleotide sugars. The exact conditions will depend on the column and HPLC system used.

-

Detect the eluting compounds by UV absorbance at 262 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of UDP-GlcNAc and UDP-GlcNaz standards.

-

Determine the concentration of UDP-GlcNAc and UDP-GlcNaz in the cell extracts by comparing their peak areas to the standard curve.

-

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: Comparative metabolic pathways of GlcNAc and GlcNaz.

Experimental Workflow for Metabolic Labeling and Detection

Caption: Workflow for metabolic labeling and detection of GlcNaz.

Conclusion

The development of GlcNaz as a metabolic chemical reporter has significantly advanced our ability to study GlcNAc metabolism and O-GlcNAcylation. While the metabolic processing of GlcNaz is less efficient than that of the natural substrate GlcNAc, strategies such as the use of Ac4GalNAz have provided robust methods for labeling and analysis. This guide provides a foundational understanding of the comparative metabolism of these two molecules and offers detailed protocols to aid researchers in their experimental design. Further research is needed to fully quantitate the kinetic parameters of all enzymes involved in GlcNaz metabolism to provide a more complete picture of its cellular fate.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. Identification and biochemical characterization of a novel N-acetylglucosamine kinase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Glycome: A Technical Guide to GlcNaz as a Chemical Reporter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core concepts of N-azidoacetylglucosamine (GlcNaz) as a powerful chemical reporter for the study of glycosylation. By enabling the visualization and identification of glycoproteins, GlcNaz has become an indispensable tool in glycobiology, with significant implications for understanding disease and developing novel therapeutics. This document provides a comprehensive overview of GlcNaz, from its metabolic incorporation to its detection, supported by structured data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to GlcNaz: A Bioorthogonal Handle on Glycans

N-azidoacetylglucosamine (GlcNaz) is a synthetic, azide-modified monosaccharide analog of N-acetylglucosamine (GlcNAc). The core principle behind its use lies in metabolic oligosaccharide engineering, a technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][2] The azide (B81097) group on GlcNaz is chemically inert within the cellular environment but can be selectively reacted with exogenously supplied probes, a concept known as bioorthogonal chemistry.[1][3] This allows for the specific labeling and subsequent analysis of glycoproteins.

Once introduced to cells, the peracetylated form of GlcNaz (Ac4GlcNAz), which has enhanced cell permeability, is deacetylated by cytosolic esterases.[4] The resulting GlcNaz enters the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-GlcNaz.[4][5] This unnatural sugar-nucleotide is then utilized by glycosyltransferases, such as O-GlcNAc transferase (OGT), to incorporate GlcNaz into glycoproteins, effectively tagging them with an azide "handle".[4][6]

The Metabolic Journey of GlcNaz

The successful incorporation of GlcNaz into cellular glycans hinges on its recognition and processing by the endogenous enzymatic machinery of the hexosamine biosynthetic pathway.

Caption: Metabolic incorporation of Ac4GlcNAz into glycoproteins.

It is important to note that while GlcNaz is a valuable tool, it is not without its metabolic complexities. Studies have shown that GlcNaz can be metabolically interconverted to N-azidoacetylgalactosamine (GalNAz), leading to its incorporation into mucin-type O-linked glycans.[7][8] Furthermore, the efficiency of UDP-GlcNaz biosynthesis can be a rate-limiting step in some cell types, which can be overcome by overexpressing key enzymes like the UDP-GlcNAc pyrophosphorylase (AGX2).[6][9]

Detection of GlcNaz-Labeled Glycoproteins: Bioorthogonal Ligation

The azide group incorporated into glycoproteins serves as a bioorthogonal handle for covalent ligation to probes bearing a complementary reactive group. Two primary bioorthogonal reactions are employed for the detection of GlcNaz: the Staudinger ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine (B1218219) derivative, resulting in the formation of a stable amide bond.[2][3] This reaction is highly specific and can be performed in complex biological samples.[1] Phosphine probes are often conjugated to reporter molecules such as FLAG tags or biotin (B1667282) for subsequent detection or enrichment.[2][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I).[11][12] This reaction is generally faster and more robust than the Staudinger ligation for labeling in cell lysates.[7] Alkyne-functionalized probes can be linked to a variety of reporter molecules, including fluorophores for imaging or biotin for affinity purification.[11][13] A variation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes that react with azides without the need for a toxic copper catalyst, enabling live-cell imaging.[11]

Caption: Bioorthogonal reactions for detecting GlcNaz-labeled glycoproteins.

Experimental Protocols and Quantitative Data

The successful application of GlcNaz as a chemical reporter relies on optimized experimental procedures. Below are generalized protocols for metabolic labeling and detection, along with a summary of quantitative data from various studies.

General Experimental Workflow

Caption: General experimental workflow for GlcNaz-based glycoprotein analysis.

Detailed Methodologies

Basic Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GlcNAz [13]

-

Cell Culture: Plate cells (e.g., HEK293T, HeLa, Jurkat) in appropriate growth medium and culture to a desired confluency (typically 70-80%).

-

Preparation of Ac4GlcNAz Stock: Prepare a stock solution of Ac4GlcNAz in DMSO. A typical stock concentration is 50 mM.

-

Metabolic Labeling: Add Ac4GlcNAz stock solution directly to the cell culture medium to achieve the desired final concentration (see Table 1). Incubate the cells for a period ranging from 16 hours to 3 days, depending on the cell line and experimental goals.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove excess Ac4GlcNAz. Harvest the cells by scraping or trypsinization, followed by centrifugation. The cell pellet can be stored at -80°C or used immediately for lysis.

Basic Protocol 2: Detection via CuAAC in Cell Lysate [13]

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or incubate on ice to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Preparation of CuAAC Reaction Mix: Prepare a master mix of the CuAAC reagents. For a typical reaction, this includes an alkyne-probe (e.g., alkyne-biotin), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).

-

Ligation Reaction: Add the CuAAC master mix to the protein lysate. Incubate the reaction for 1 hour at room temperature in the dark.

-

Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform protocol to remove excess reagents.

-

Downstream Analysis: The protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

Quantitative Data Summary

The following table summarizes typical experimental parameters and outcomes from various studies utilizing GlcNaz.

| Cell Line | GlcNaz Derivative | Concentration (µM) | Incubation Time | Detection Method | Number of Identified Proteins | Reference |

| Jurkat | Ac4GlcNAz | 40 | 3 days | Staudinger Ligation | - | [4] |

| HEK293 | Ac4GlcNAz | 200 | 16 hours | CuAAC | 32 | [7] |

| A549 | Ac4GlcNAz | - | - | CuAAC | 229 | [14][15] |

| A549 | Ac4GlcNAz | - | - | SPAAC | 188 | [14] |

| Arabidopsis thaliana | GlcNaz | 200 | 7 days | CuAAC | - | [16] |

| H. pylori | Ac4GlcNAz | 1000 | 4 days | Staudinger Ligation | - | [17] |

Applications in Signaling and Drug Development

GlcNaz has proven to be a valuable tool for investigating the role of O-GlcNAcylation in various signaling pathways.[18][19] O-GlcNAcylation is a dynamic post-translational modification that, much like phosphorylation, regulates the function of numerous nuclear and cytoplasmic proteins.[18] By enabling the identification of O-GlcNAc-modified proteins, GlcNaz helps to elucidate the intricate interplay between glycosylation and other signaling events.

For example, O-GlcNAcylation is known to be involved in nutrient sensing pathways and has been implicated in diseases such as diabetes and neurodegenerative disorders.[2][5] In the context of drug development, GlcNaz can be used to:

-

Identify novel drug targets: By profiling changes in O-GlcNAcylation in response to disease or drug treatment, new therapeutic targets can be discovered.

-

Assess drug efficacy: GlcNaz can be used to monitor the on-target effects of drugs that modulate glycosylation pathways.

-

Develop diagnostic tools: Changes in the O-GlcNAc proteome may serve as biomarkers for disease diagnosis and prognosis.

The ability to specifically label and identify glycoproteins using GlcNaz provides a powerful platform for advancing our understanding of glycobiology and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. pnas.org [pnas.org]

- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing Glycans With the Copper(I)‐Catalyzed [3+2] Azide–Alkyne Cycloaddition (2007) | Sarah R. Hanson | 34 Citations [scispace.com]

- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GlcNaz for Studying Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-azidoacetylglucosamine (GlcNaz) as a powerful tool for the investigation of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a critical post-translational modification (PTM) implicated in a vast array of cellular processes and disease states. This document details the underlying principles, experimental workflows, and data analysis strategies for leveraging GlcNaz in your research.

Introduction to O-GlcNAcylation and the Role of GlcNaz

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3][4] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][5][6][7] O-GlcNAcylation is a critical regulator of numerous cellular signaling pathways and is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[8][9]

The study of O-GlcNAcylation has been historically challenging due to the labile nature of the modification and the lack of high-affinity antibodies.[10][11] GlcNaz has emerged as a powerful chemical biology tool to overcome these hurdles.[10][12] GlcNaz is a synthetic, cell-permeable analog of GlcNAc that contains a bioorthogonal azide (B81097) group.[12][13] Once inside the cell, acetylated forms of GlcNaz (e.g., Ac4GlcNAz) are deacetylated by cellular esterases and metabolically incorporated into the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-GlcNaz.[10][11] OGT then transfers GlcNaz onto its native protein substrates.[12][14][15] The incorporated azide handle serves as a chemical reporter that can be selectively tagged with probes for visualization, enrichment, and identification of O-GlcNAcylated proteins.[12][14][15]

The Metabolic Labeling and Click Chemistry Workflow

The core of using GlcNaz involves a two-step process: metabolic labeling of cells with the GlcNaz sugar, followed by bioorthogonal ligation, most commonly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][16]

Metabolic Labeling

Cells are cultured in the presence of a cell-permeable, acetylated form of GlcNaz (e.g., 1,3,4,6-Tetra-O-acetyl-N-azidoacetylglucosamine or Ac4GlcNAz).[11] This allows for passive diffusion across the cell membrane.[10] Inside the cell, esterases remove the acetyl groups, and the resulting GlcNaz is converted into UDP-GlcNaz, the donor substrate for OGT.[11]

Click Chemistry

Following metabolic labeling, cell lysates are prepared, and the azide-modified proteins are reacted with an alkyne-containing probe. This probe can be a fluorophore for in-gel visualization, a biotin (B1667282) tag for affinity purification and enrichment, or other reporter molecules.[1][12]

Experimental Protocols

Metabolic Labeling of Cultured Cells with Ac4GlcNAz

This protocol describes the general procedure for labeling O-GlcNAcylated proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, Jurkat)

-

Complete cell culture medium

-

Ac4GlcNAz (peracetylated N-azidoacetylglucosamine)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

-

Prepare Ac4GlcNAz Stock Solution: Dissolve Ac4GlcNAz in DMSO to prepare a stock solution (e.g., 50 mM).

-

Metabolic Labeling: Add the Ac4GlcNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of GlcNaz.[12] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.

-

Cell Harvest:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Lysate Preparation:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.

Enrichment of GlcNaz-labeled Proteins using Click Chemistry and Biotin-Alkyne

This protocol details the enrichment of azide-labeled proteins for subsequent analysis by mass spectrometry or western blotting.

Materials:

-

GlcNaz-labeled protein lysate from Protocol 3.1

-

Biotin-alkyne probe (e.g., Biotin-PEG4-alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Biotin-alkyne stock solution (e.g., 10 mM in DMSO)

-

TCEP stock solution (e.g., 50 mM in water, freshly prepared)

-

TBTA stock solution (e.g., 1.7 mM in DMSO)

-

CuSO4 stock solution (e.g., 50 mM in water)

-

-

Click Reaction:

-

In a microcentrifuge tube, combine 1 mg of GlcNaz-labeled protein lysate with the click chemistry reagents in the following order:

-

Biotin-alkyne (final concentration: 100 µM)

-

TCEP (final concentration: 1 mM)

-

TBTA (final concentration: 100 µM)

-

CuSO4 (final concentration: 1 mM)

-

-

Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

-

Enrichment of Biotinylated Proteins:

-